molecular formula C33H52O8 B1249378 (6R)-6-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]-2-methylheptan-2-yl beta-D-glucopyranosiduronic acid

(6R)-6-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]-2-methylheptan-2-yl beta-D-glucopyranosiduronic acid

Cat. No.: B1249378
M. Wt: 576.8 g/mol
InChI Key: RQQPJTROOXJOLQ-IBWLQHGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcidiol 25-O-(beta-D-glucuronide) is a steroid glucosiduronic acid that is calcidiol in which the hydroxy hydrogen at position 25 has been replaced by a beta-D-glucuronyl residue. It has a role as a human xenobiotic metabolite. It is a beta-D-glucosiduronic acid, a member of D3 vitamins and a steroid glucosiduronic acid. It derives from a calcidiol. It is a conjugate acid of a calcidiol 25-O-(beta-D-glucuronate).

Scientific Research Applications

  • Potential as Antibacterial Agents :

    • The study by Wanibuchi et al. (2018) discusses indene compounds derived from vitamin D, highlighting their selective bactericidal action against Helicobacter pylori, a pathogen linked to gastric cancer. This suggests potential antibacterial applications for compounds with similar indene structures (Wanibuchi et al., 2018).
  • Synthetic and Structural Applications :

    • Hřebabecký et al. (2006) describe the synthesis of novel carbocyclic nucleosides, which are important for nucleic acid chemistry. This indicates the utility of structurally complex compounds in synthesizing new nucleoside analogues (Hřebabecký et al., 2006).
  • Applications in Neurological Research :

    • Horiguchi, Huang, and Meltzer (2011) investigated the role of 5-hydroxytryptamine (serotonin) receptors in cognitive impairment. Compounds with similar structural complexity could be relevant in studying neurotransmitter systems and their role in neuropsychiatric disorders (Horiguchi, Huang, & Meltzer, 2011).
  • Biochemical Analysis and Metabolism :

    • Hashimoto and Hayakawa (1977) explored the microbiological degradation of bile acids, focusing on specific metabolic pathways. This research indicates the importance of complex organic compounds in understanding metabolic processes and biotransformation pathways (Hashimoto & Hayakawa, 1977).
  • Discovery of Novel Glycosides :

Properties

Molecular Formula

C33H52O8

Molecular Weight

576.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H52O8/c1-19-10-13-23(34)18-22(19)12-11-21-9-7-17-33(5)24(14-15-25(21)33)20(2)8-6-16-32(3,4)41-31-28(37)26(35)27(36)29(40-31)30(38)39/h11-12,20,23-29,31,34-37H,1,6-10,13-18H2,2-5H3,(H,38,39)/b21-11+,22-12-/t20-,23+,24-,25+,26+,27+,28-,29+,31+,33-/m1/s1

InChI Key

RQQPJTROOXJOLQ-IBWLQHGESA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](CCC4=C)O)C

Canonical SMILES

CC(CCCC(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R)-6-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]-2-methylheptan-2-yl beta-D-glucopyranosiduronic acid
Reactant of Route 2
(6R)-6-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]-2-methylheptan-2-yl beta-D-glucopyranosiduronic acid
Reactant of Route 3
(6R)-6-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]-2-methylheptan-2-yl beta-D-glucopyranosiduronic acid
Reactant of Route 4
(6R)-6-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]-2-methylheptan-2-yl beta-D-glucopyranosiduronic acid
Reactant of Route 5
(6R)-6-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]-2-methylheptan-2-yl beta-D-glucopyranosiduronic acid
Reactant of Route 6
(6R)-6-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]-2-methylheptan-2-yl beta-D-glucopyranosiduronic acid

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